

# Application Notes and Protocols for Immunohistochemical Staining with Anti-p400 Antibody

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## Compound of Interest

Compound Name: Sdz pco 400

Cat. No.: B058500

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Disclaimer: The product "**Sdz pco 400**" could not be definitively identified through available resources. Based on the provided information, it is highly probable that this is a typographical error and the intended product is an antibody targeting the p400 protein, also known as E1A Binding Protein p400 (EP400). The following application notes and protocols are therefore based on commercially available anti-p400 antibodies validated for immunohistochemistry (IHC).

## Introduction to p400 (EP400)

The p400 protein is a large, nuclear protein that belongs to the SWI/SNF family of ATPases. It is a key component of the NuA4 histone acetyltransferase complex, which is involved in the regulation of gene expression through chromatin remodeling. Specifically, the p400-containing complex plays a crucial role in the exchange of histone H2A with the H2A.Z variant, a process linked to transcriptional activation and DNA repair.

Functionally, p400 is implicated in several critical cellular processes, including:

- **Transcriptional Regulation:** p400 is recruited to gene promoters by transcription factors such as c-Myc and E2F, where it facilitates the acetylation of histones, leading to a more open chromatin structure and gene activation.

- **DNA Damage Response:** The p400/Tip60 complex is involved in the cellular response to DNA double-strand breaks. It is recruited to sites of DNA damage and participates in the activation of the ATM kinase, a central regulator of the DNA damage signaling pathway.
- **Cell Cycle Control and Apoptosis:** p400 has been shown to influence cell cycle progression and apoptosis. Depletion of p400 can lead to cell cycle arrest through the p53/p21 pathway, while it is also required for E1A-mediated apoptosis.

Given its role in these fundamental cellular processes, the immunohistochemical detection and localization of p400 in tissue samples can provide valuable insights for research in oncology, cell biology, and developmental biology.

## Quantitative Data Summary

The following table summarizes typical experimental parameters for immunohistochemical staining using anti-p400 antibodies on formalin-fixed, paraffin-embedded (FFPE) tissue sections. These values are intended as a starting point, and optimization is recommended for specific experimental conditions and tissue types.

Parameter	Recommendation	Notes
Primary Antibody	Rabbit Polyclonal to p400	The choice of monoclonal vs. polyclonal may depend on the desired specificity and sensitivity.
Working Dilution	1:50 - 1:500	Optimal dilution should be determined by titration for each new antibody lot and tissue type.
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER)	Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used.
Incubation Time (Primary)	1 hour at 37°C or overnight at 4°C	Longer incubation at 4°C may increase sensitivity and reduce background.
Detection System	Polymer-based HRP/AP system	Provides high sensitivity and low background.
Substrate/Chromogen	DAB or AEC	DAB produces a brown precipitate, while AEC produces a red precipitate.
Positive Control	Tonsil, Testis, or other highly proliferative tissues	Tissues with known high expression of p400 should be used to validate the staining protocol.
Negative Control	Omission of the primary antibody	Used to assess non-specific binding of the secondary antibody and detection system.

## Experimental Protocols

### Immunohistochemistry Staining Protocol for p400 in FFPE Tissues

This protocol outlines the steps for the detection of p400 protein in formalin-fixed, paraffin-embedded tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
- Hydrogen Peroxide solution (e.g., 3%)
- Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
- Anti-p400 primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

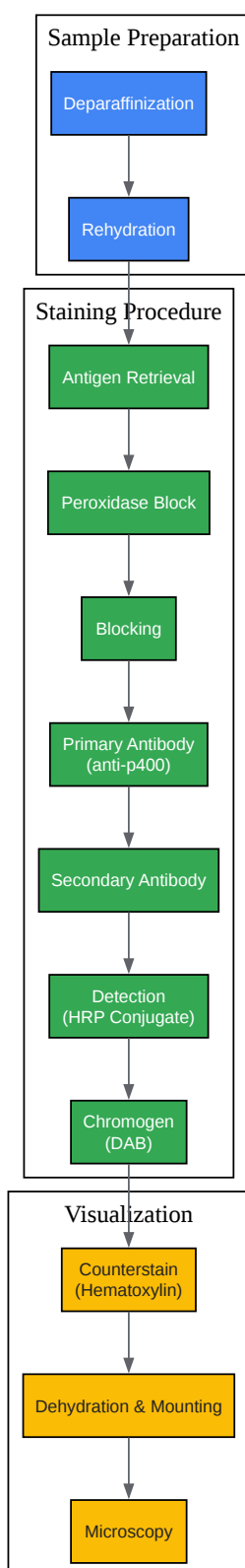
Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in gently running tap water.

- **Antigen Retrieval:** a. Preheat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C. b. Immerse the slides in the preheated buffer and incubate for 20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse the slides with wash buffer.
- **Peroxidase Blocking:** a. Incubate the slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse the slides with wash buffer.
- **Blocking:** a. Incubate the slides with Blocking Buffer for 30 minutes at room temperature to block non-specific antibody binding.
- **Primary Antibody Incubation:** a. Dilute the anti-p400 primary antibody to its optimal concentration in the blocking buffer. b. Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.
- **Secondary Antibody Incubation:** a. Rinse the slides with wash buffer (3 x 5 minutes). b. Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
- **Enzyme Conjugate Incubation:** a. Rinse the slides with wash buffer (3 x 5 minutes). b. Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- **Chromogen Development:** a. Rinse the slides with wash buffer (3 x 5 minutes). b. Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue sections. c. Monitor the color development under a microscope (typically 2-10 minutes). d. Stop the reaction by rinsing the slides in deionized water.
- **Counterstaining:** a. Counterstain the slides with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.
- **Dehydration and Mounting:** a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear the slides in xylene. c. Coverslip the slides using a permanent mounting medium.

## Visualizations

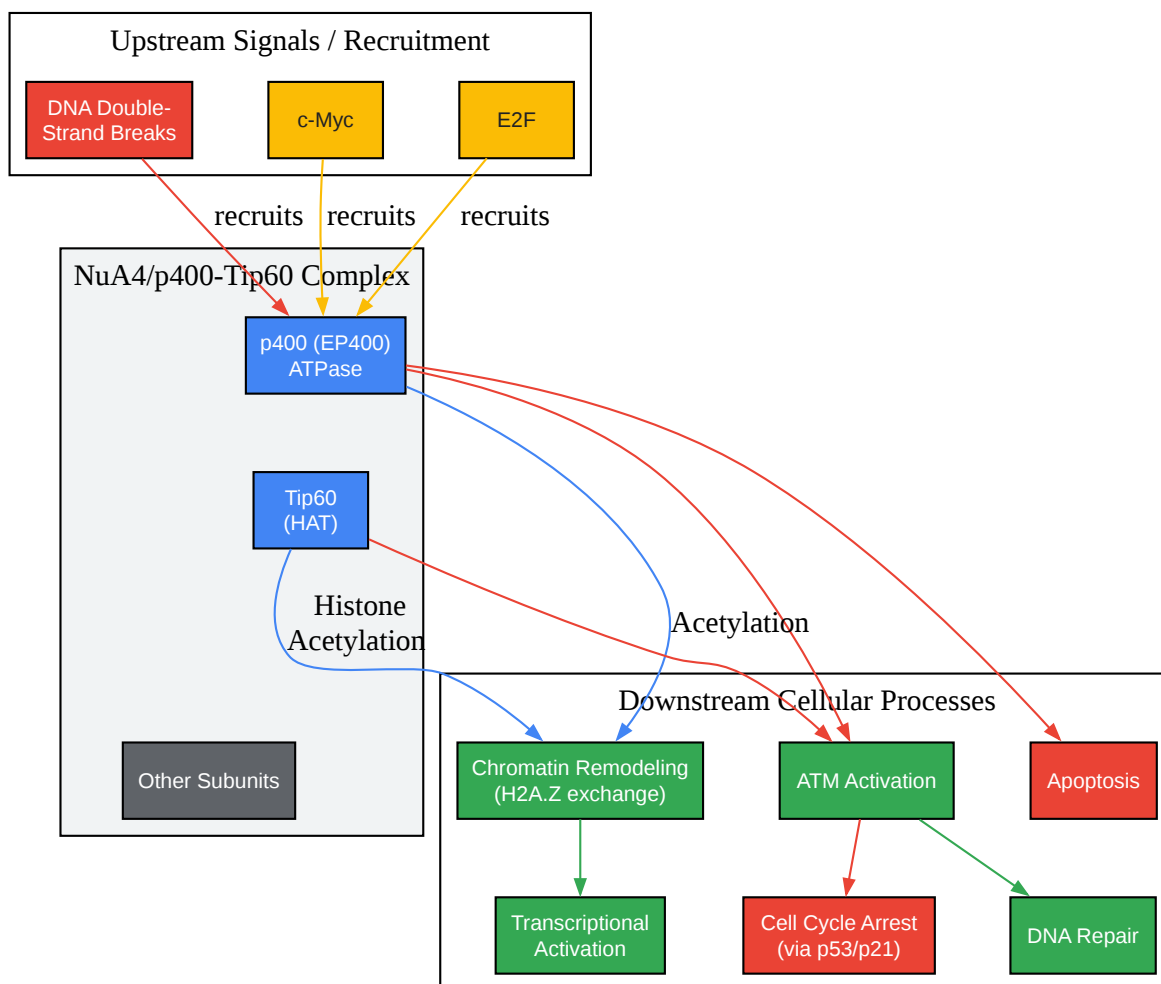
### Experimental Workflow for p400 Immunohistochemistry



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Caption: Workflow for p400 immunohistochemical staining of FFPE tissues.

## p400 Signaling and Function



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